![molecular formula C10H15N3O2S2 B11780575 4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)
4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amin ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und möglichen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist einen Thieno[2,3-c]pyrazol-Kern auf, der ein kondensiertes heterocyclisches System darstellt, und ist mit tert-Butyl- und Methylsulfonylgruppen substituiert.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(tert-Butyl)-5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz besteht darin, mit dem Thieno[2,3-c]pyrazol-Kern zu beginnen, der durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer synthetisiert werden kann. Die tert-Butyl- und Methylsulfonylgruppen werden dann durch Substitutionsreaktionen unter kontrollierten Bedingungen eingeführt. Spezifische Reagenzien und Katalysatoren, wie z. B. tert-Butylchlorid und Methylsulfonylchlorid, werden häufig in Gegenwart von Basen wie Triethylamin verwendet, um diese Substitutionen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess wäre auf Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um konstante Reaktionsbedingungen zu gewährleisten. Reinigungsschritte, wie z. B. Umkristallisation und Chromatographie, sind entscheidend, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-(tert-Butyl)-5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methylsulfonylgruppe kann weiter oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um den Thieno[2,3-c]pyrazol-Kern zu modifizieren.
Substitution: Die tert-Butyl- und Methylsulfonylgruppen können durch andere funktionelle Gruppen substituiert werden, indem geeignete Reagenzien verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas (H2) sind üblich.
Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydrid (NaH) oder Lithiumdiisopropylamid (LDA).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Methylsulfonylgruppe zu Sulfonderivaten führen, während die Reduktion des Thieno[2,3-c]pyrazol-Kerns zu teilweise oder vollständig hydrierten Produkten führen kann.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit verschiedenen biologischen Aktivitäten.
Medizin: Erforscht auf seine möglichen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(tert-Butyl)-5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The tert-butyl and methylsulfonyl groups are then introduced via substitution reactions under controlled conditions. Specific reagents and catalysts, such as tert-butyl chloride and methylsulfonyl chloride, are often used in the presence of bases like triethylamine to facilitate these substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized further to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-c]pyrazole core.
Substitution: The tert-butyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the thieno[2,3-c]pyrazole core can lead to partially or fully hydrogenated products.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(tert-Butyl)-5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol
- 4-(tert-Butyl)-5-(Methylsulfonyl)-1H-pyrazol
- 4-(tert-Butyl)-5-(Methylsulfonyl)-1H-thiophen
Einzigartigkeit
4-(tert-Butyl)-5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amin ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von tert-Butyl- als auch von Methylsulfonylgruppen einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C10H15N3O2S2 |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
4-tert-butyl-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N3O2S2/c1-10(2,3)6-5-7(11)12-13-8(5)16-9(6)17(4,14)15/h1-4H3,(H3,11,12,13) |
InChI-Schlüssel |
ODGMATVODFRPLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(SC2=NNC(=C12)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)

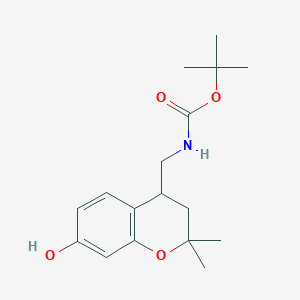
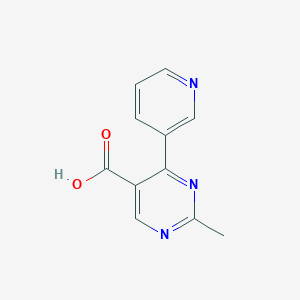
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)

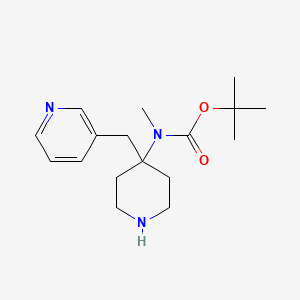
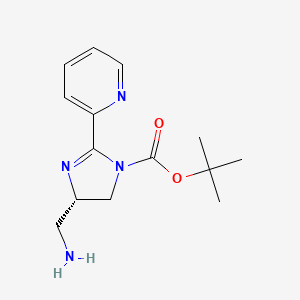

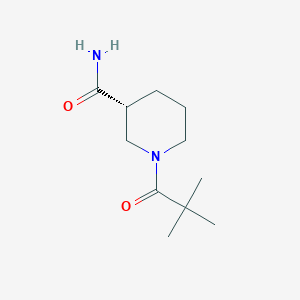
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)

